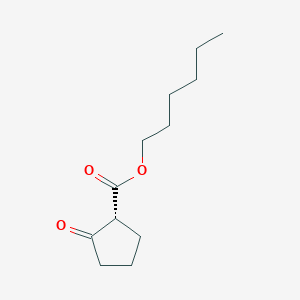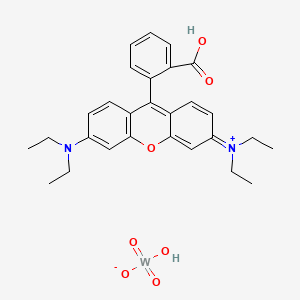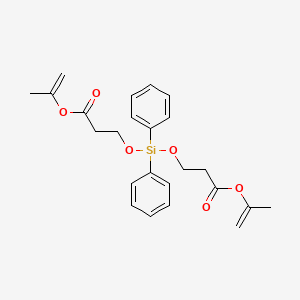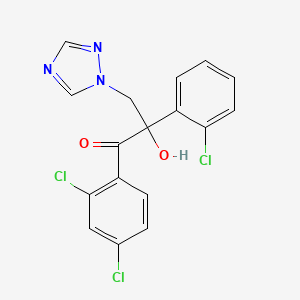
Dipotassium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C11H27NO6P2.2K and a molecular weight of 405.4486 g/mol. This compound is known for its unique structure, which includes a phosphonatomethyl group and a 3,5,5-trimethylhexyl group, making it a valuable substance in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of dipotassium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves several steps. The primary synthetic route includes the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and purity.
Analyse Des Réactions Chimiques
Dipotassium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphonic acids.
Reduction: It can be reduced to form different derivatives, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Dipotassium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is utilized in the production of specialized chemicals and materials, owing to its unique properties.
Mécanisme D'action
The mechanism of action of dipotassium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves its interaction with specific molecular targets and pathways. The compound’s phosphonatomethyl group plays a crucial role in its binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating enzyme activities and cellular processes.
Comparaison Avec Des Composés Similaires
Dipotassium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but differ in the substituents on the phosphonatomethyl group.
Phosphonic acid derivatives: These compounds share the phosphonic acid functional group but have different alkyl or aryl groups attached.
Aminophosphonates: These compounds contain both amino and phosphonate groups, similar to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
94230-69-0 |
|---|---|
Formule moléculaire |
C11H25K2NO6P2 |
Poids moléculaire |
407.46 g/mol |
Nom IUPAC |
dipotassium;[phosphonatomethyl(3,5,5-trimethylhexyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C11H27NO6P2.2K/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);;/q;2*+1/p-2 |
Clé InChI |
XDNCIMPVIMWTRR-UHFFFAOYSA-L |
SMILES canonique |
CC(CCN(CP(=O)(O)O)CP(=O)([O-])[O-])CC(C)(C)C.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-but-2-enedioic acid;2-[4-(2-fluorophenyl)-1,2-dihydronaphthalen-2-yl]-N,N-dimethylethanamine](/img/structure/B12690275.png)












